

# Zotarolimus-Eluting Stents: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the performance of **Zotarolimus**-eluting stents against other leading drug-eluting stents, supported by pooled data from major clinical trials.

This guide provides a detailed comparison of **Zotarolimus**-eluting stents (ZES) with other prominent drug-eluting stents (DES), including Paclitaxel-eluting stents (PES), Sirolimus-eluting stents (SES), and Everolimus-eluting stents (EES). By synthesizing data from multiple meta-analyses of randomized controlled trials, this document offers researchers, scientists, and drug development professionals a thorough overview of the relative safety and efficacy of these critical cardiovascular devices.

# Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the quantitative data from meta-analyses comparing **Zotarolimus**-eluting stents to other drug-eluting stents across key clinical endpoints. The data is presented in terms of Odds Ratios (OR) or Risk Ratios (RR) with 95% Confidence Intervals (CI), providing a statistical measure of the comparative performance.

Table 1: **Zotarolimus**-Eluting Stents (ZES) vs. Paclitaxel-Eluting Stents (PES)



| Clinical Endpoint                         | Odds Ratio (OR) /<br>Risk Ratio (RR) | 95% Confidence<br>Interval (CI) | Notes                                                    |
|-------------------------------------------|--------------------------------------|---------------------------------|----------------------------------------------------------|
| Myocardial Infarction                     | 0.250 (OR)                           | 0.160 to 0.392                  | Statistically significant reduction in risk with ZES.[1] |
| Major Adverse<br>Cardiac Events<br>(MACE) | 0.813 (OR)                           | 0.656 to 1.007                  | No statistically significant difference.                 |
| Cardiac Death                             | 0.817 (OR)                           | 0.359 to 1.857                  | No statistically significant difference.                 |
| All-Cause Death                           | 0.820 (OR)                           | 0.443 to 1.516                  | No statistically significant difference.                 |
| Stent Thrombosis                          | 1.174 (OR)                           | 0.604 to 2.280                  | No statistically significant difference.                 |
| Target Vessel Revascularization (TVR)     | 1.336 (OR)                           | 1.003 to 1.778                  | Statistically significant increase in risk with ZES.[1]  |
| Target Lesion Revascularization (TLR)     | 0.936 (OR)                           | 0.702 to 1.247                  | No statistically significant difference.                 |
| In-Stent Late Lumen<br>Loss               | Higher with ZES (MD 0.18 mm)         | 0.07 to 0.28                    | Statistically significant increase with ZES.[2]          |

Table 2: Zotarolimus-Eluting Stents (ZES) vs. Sirolimus-Eluting Stents (SES)



| Clinical Endpoint                           | Odds Ratio (OR) /<br>Risk Ratio (RR) | 95% Confidence<br>Interval (CI) | Notes                                                  |
|---------------------------------------------|--------------------------------------|---------------------------------|--------------------------------------------------------|
| Target Vessel<br>Revascularization<br>(TVR) | 2.36 (OR)                            | 1.78 to 3.14                    | Statistically significant higher odds with ZES. [2][3] |
| Target Lesion Revascularization (TLR)       | 2.46 (OR)                            | 1.36 to 4.46                    | Statistically significant higher odds with ZES. [2][3] |
| In-Stent Restenosis                         | 6.13 (OR)                            | 3.96 to 9.50                    | Statistically significant higher odds with ZES. [2][3] |
| In-Stent Late Lumen<br>Loss                 | Higher with ZES (MD 0.39 mm)         | 0.34 to 0.44                    | Statistically significant increase with ZES.[2]        |
| In-Segment Late<br>Lumen Loss               | Higher with ZES (MD 0.18 mm)         | 0.15 to 0.21                    | Statistically significant increase with ZES.[2]        |
| Mortality                                   | No significant difference            | -                               | [2][3]                                                 |
| Reinfarction                                | No significant<br>difference         | -                               | [2][3]                                                 |
| Stent Thrombosis                            | No significant difference            | -                               | [2][3]                                                 |

Table 3: Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)



| Clinical<br>Endpoint                                  | Risk Ratio<br>(RR) | 95%<br>Confidence<br>Interval (CI) | Follow-up              | Notes                                                           |
|-------------------------------------------------------|--------------------|------------------------------------|------------------------|-----------------------------------------------------------------|
| Target Vessel<br>Revascularizatio<br>n (TVR)          | 1.06               | 0.90 to 1.24                       | Up to max<br>available | No significant difference.[4]                                   |
| Definite or<br>Probable Stent<br>Thrombosis           | 1.26               | 0.86 to 1.85                       | Up to max<br>available | No significant difference.[4]                                   |
| Cardiac Death                                         | 1.01               | 0.79 to 1.30                       | Up to max available    | No significant difference.[4]                                   |
| Target Vessel<br>Myocardial<br>Infarction             | 1.10               | 0.89 to 1.36                       | Up to max<br>available | No significant difference.[4]                                   |
| All-Cause Death<br>(Short-term)                       | 0.95               | 0.72 to 1.24                       | < 2 years              | No significant difference.[5]                                   |
| MACE (Short-term)                                     | 1.21               | 0.91 to 1.60                       | < 2 years              | No significant difference.[5]                                   |
| Target Lesion Revascularizatio n (Intermediate- term) | 1.28               | 1.05 to 1.58                       | 2-3 years              | EES superior to ZES.[5]                                         |
| Target Lesion<br>Failure (5-year)                     | -                  | -                                  | 5 years                | No significant<br>difference (ZES<br>17.0% vs EES<br>16.2%).[6] |
| Definite/Probable<br>Stent<br>Thrombosis (5-<br>year) | -                  | -                                  | 5 years                | No significant<br>difference (ZES<br>2.8% vs EES<br>1.8%).[6]   |



## **Experimental Protocols of Key Clinical Trials**

The following are summaries of the methodologies for key randomized controlled trials that have significantly contributed to the meta-analyses comparing **Zotarolimus**-eluting stents with other DES.

### **RESOLUTE All-Comers Trial**

- Objective: To compare the Resolute Zotarolimus-eluting stent (R-ZES) with the Xience V
   Everolimus-eluting stent (EES).[5][6][7]
- Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[2][6][7]
- Patient Population: The trial enrolled 2,292 patients with minimal exclusion criteria, reflecting a "real-world" patient population.[2][6][7] At least one off-label criterion for stent placement was present in 66% of patients.[8]
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the ZES or the EES.[9]
- Primary Endpoint: The primary endpoint was target lesion failure (TLF), a composite of cardiac death, target-vessel myocardial infarction, and clinically indicated target lesion revascularization at 12 months.[6][8]
- Angiographic Follow-up: A subset of patients (20%) underwent a 13-month angiographic follow-up to assess in-stent late lumen loss.[8]
- Long-term Follow-up: The trial included a final 5-year follow-up to assess long-term safety and efficacy.[2][6]

### **ISAR-TEST 5 Trial**

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the Resolute **Zotarolimus**-eluting stent (R-ZES).[4][10]
- Study Design: A randomized, non-inferiority trial conducted at two centers in Germany.[4][6]



- Patient Population: The trial enrolled 3,002 "all-comer" patients with coronary artery disease requiring percutaneous coronary intervention.[4][10] Major exclusion criteria were limited to left main lesions and cardiogenic shock.[4]
- Randomization: Patients were randomized in a 2:1 ratio to receive either the Dual-DES (n=2,002) or the R-ZES (n=1,000).[4]
- Primary Endpoint: The primary endpoint was a composite of cardiac death, target vessel-related myocardial infarction, or target lesion revascularization at 1-year follow-up.[11]
- Angiographic Follow-up: Systematic angiographic follow-up was performed at 6-8 months.[1]
   [11]
- Dual Antiplatelet Therapy: Dual antiplatelet therapy was recommended for at least 6 months post-procedure.[4]

### **ISAR-TEST 2 Trial**

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the first-generation sirolimus-eluting stent (Cypher) and the Endeavor zotarolimus-eluting stent (E-ZES).[12]
- Study Design: A randomized trial.
- Patient Population: The trial enrolled 1,007 patients with de novo coronary lesions.[13]
- Randomization: Patients were randomized in a 1:1:1 ratio to receive the Dual-DES, Cypher SES, or Endeavor ZES.[13]
- Follow-up: Clinical follow-up was conducted for up to 2 years, with angiographic follow-up scheduled at 6-8 months and 2 years.[13]

# Visualizing the Meta-Analysis Process and Outcomes

To better understand the workflow of a meta-analysis and the comparative outcomes, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Workflow of a systematic meta-analysis process.





Click to download full resolution via product page

Caption: Key clinical outcome comparisons of ZES vs. other DES.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. eurointervention.pcronline.com [eurointervention.pcronline.com]

## Validation & Comparative





- 2. Comparison of zotarolimus- and everolimus-eluting coronary stents: final 5-year report of the RESOLUTE all-comers trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of zotarolimus-eluting and sirolimus-eluting stents in patients with native coronary artery disease: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISAR-TEST 5 Published: Polymer-Free Dual DES Noninferior to Resolute | tctmd.com [tctmd.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of Zotarolimus-Eluting Stents and Sirolimus-Eluting Stents in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. Intracoronary Stenting and Angiographic Results: Test Efficacy of Sirolimus- and Probucol-Eluting Versus Zotarolimus-Eluting Stents 5 - American College of Cardiology [acc.org]
- 11. Polymer-free sirolimus- and probucol-eluting versus new generation zotarolimus-eluting stents in coronary artery disease: the Intracoronary Stenting and Angiographic Results: Test Efficacy of Sirolimus- and Probucol-Eluting versus Zotarolimus-eluting Stents (ISAR-TEST 5) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. 2-year clinical and angiographic outcomes from a randomized trial of polymer-free dual drug-eluting stents versus polymer-based Cypher and Endeavor [corrected] drug-eluting stents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zotarolimus-Eluting Stents: A Comparative Meta-Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000251#meta-analysis-of-clinical-trials-comparing-zotarolimus-to-other-des]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com